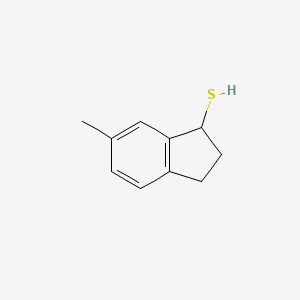

6-methyl-2,3-dihydro-1H-indene-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12S |

|---|---|

Molecular Weight |

164.27 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1H-indene-1-thiol |

InChI |

InChI=1S/C10H12S/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 |

InChI Key |

TVNFOGOVRAGWEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC2S)C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 6 Methyl 2,3 Dihydro 1h Indene 1 Thiol

Oxidation Pathways of the Thiol Moiety

The sulfur atom in the thiol group of 6-methyl-2,3-dihydro-1H-indene-1-thiol exists in its most reduced state (-2). It is, therefore, susceptible to oxidation, which can lead to a range of sulfur-containing functional groups with higher oxidation states. The specific product obtained often depends on the nature of the oxidant and the reaction conditions employed. For the related compound 2,3-dihydro-1H-indene-1-thiol, oxidation is a key reaction, yielding disulfides or sulfonic acids. smolecule.com

The most common and mildest oxidation of thiols leads to the formation of a disulfide, which involves the coupling of two thiol molecules via a sulfur-sulfur bond. In the case of this compound, this reaction would yield bis(6-methyl-2,3-dihydro-1H-inden-1-yl) disulfide. This transformation is of significant importance in various chemical and biological systems.

A primary pathway for disulfide formation proceeds through a free-radical mechanism. This process involves two main steps: the generation of a thiyl radical followed by the coupling of two such radicals.

Initiation - Formation of a Thiyl Radical: The process begins with the homolytic cleavage of the S-H bond, which has a relatively low bond dissociation energy. dundee.ac.uk This generates a sulfur-centered radical known as a thiyl radical (RS•). This step can be initiated by thermal or photochemical methods, or by using a radical initiator. dundee.ac.ukwikipedia.org The hydrogen atom is abstracted from the thiol by another radical, leading to the formation of the 6-methyl-2,3-dihydro-1H-inden-1-ylthiyl radical. dundee.ac.uklibretexts.org

Termination - Radical Coupling: The resulting thiyl radicals are reactive intermediates that can readily combine in a termination step to form a stable disulfide bond (R-S-S-R). libretexts.org This dimerization is a highly favorable process.

Table 1: Common Initiators for Thiyl Radical Formation

| Initiator Type | Examples | Conditions |

|---|---|---|

| Thermal Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | Heat |

| Photochemical | UV Light (< 300 nm) | Light Irradiation |

| Redox Initiators | Metal ions (e.g., Mn(OAc)₃), Oxygen (O₂) | One-electron oxidation |

While disulfide formation is typically viewed as an oxidation reaction, certain methods can achieve this transformation without the need for a conventional external oxidant. These processes often rely on facilitating the thiol-disulfide exchange reaction, where a thiolate anion attacks a disulfide. In synthetic contexts, specific reagents can be employed that act as catalysts or promoters to enable the coupling of thiols into disulfides with the formation of a benign byproduct like water.

Further oxidation of the sulfur atom in this compound or its derivatives (such as the corresponding disulfide or thioether) can produce sulfur oxyacids and their analogues. The treatment of thiols with strong oxidizing agents can lead to the formation of sulfoxides, sulfones, and ultimately sulfonic acids. smolecule.com

The stepwise oxidation can be visualized as follows:

Thiol (R-SH) → Sulfenic Acid (R-SOH) : A transient and highly reactive intermediate.

Disulfide (R-S-S-R) → Thiosulfinate (R-S(O)-S-R) → Thiosulfonate (R-S(O)₂-S-R)

Thioether (R-S-R') → Sulfoxide (B87167) (R-S(O)-R') → Sulfone (R-S(O)₂-R')

The formation of sulfoxides and sulfones from a thioether derived from this compound is a common synthetic sequence. acsgcipr.org The choice of oxidant and stoichiometry are crucial for selectively stopping the reaction at a desired oxidation state.

Table 2: Common Oxidizing Agents for Sulfur Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometry dependent; can be catalyzed. |

| Meta-chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Highly effective for converting thioethers. |

| Potassium Permanganate (KMnO₄) | Sulfone, Sulfonic Acid | Strong oxidant, often leads to the highest oxidation state. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation to the sulfoxide. |

Formation of Disulfides (R-S-S-R')

Nucleophilic Reactions of the Thiolate Anion

The hydrogen atom of the thiol group is acidic due to the polarizability of the sulfur atom. youtube.com Consequently, this compound can be readily deprotonated by a base to form the corresponding 6-methyl-2,3-dihydro-1H-indene-1-thiolate anion. This thiolate is a soft and highly effective nucleophile, capable of participating in a variety of reactions, most notably nucleophilic substitution.

One of the most fundamental reactions of thiolates is their use in the synthesis of thioethers (also known as sulfides) through bimolecular nucleophilic substitution (SN2) reactions. acsgcipr.orgyoutube.com

The process involves two key steps:

Deprotonation: The thiol is treated with a suitable base (e.g., sodium hydride (NaH), sodium hydroxide (B78521) (NaOH)) to quantitatively generate the thiolate anion.

Nucleophilic Attack: The resulting potent 6-methyl-2,3-dihydro-1H-indene-1-thiolate nucleophile attacks an electrophilic carbon atom, typically from an alkyl halide or a similar substrate with a good leaving group.

The reaction proceeds via a classic SN2 mechanism, involving a backside attack on the electrophilic carbon, which leads to the displacement of the leaving group and the formation of a new carbon-sulfur bond. This reaction results in the inversion of stereochemistry at the electrophilic carbon center if it is chiral.

Table 3: Representative Electrophiles for Thioether Synthesis via SN2

| Electrophile Class | Example | Product with 6-methyl-2,3-dihydro-1H-indene-1-thiolate |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | 1-(Methylthio)-6-methyl-2,3-dihydro-1H-indene |

| Benzyl Bromide (BnBr) | 1-(Benzylthio)-6-methyl-2,3-dihydro-1H-indene | |

| Alkyl Sulfonates | Ethyl Tosylate (EtOTs) | 1-(Ethylthio)-6-methyl-2,3-dihydro-1H-indene |

| Epoxides | Ethylene Oxide | 2-((6-Methyl-2,3-dihydro-1H-inden-1-yl)thio)ethan-1-ol |

Michael Addition Reactions for Thiol Derivatization

The thiol group of this compound can readily participate in Michael addition reactions, a type of conjugate addition. acsgcipr.orgwikipedia.org This reaction is a highly efficient and atom-economical method for forming carbon-sulfur bonds, making it a cornerstone of "click chemistry". researchgate.netwikipedia.org The reaction involves the addition of a nucleophile—in this case, the thiolate anion formed from this compound—to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org

The mechanism can be initiated through two primary pathways: base-catalyzed or nucleophile-initiated. nih.gov

Base-Catalyzed Mechanism: A base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor. A subsequent proton exchange regenerates the catalyst and forms the final thioether adduct. nih.gov

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a phosphine, attacks the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating the thiolate anion which proceeds to add to the acceptor. nih.govresearchgate.net

This reaction is exceptionally useful for thiol derivatization, allowing for the stable attachment of the indene (B144670) moiety to a wide variety of molecular scaffolds. nih.govsyxbsyjg.com The choice of catalyst and reaction conditions can be optimized to achieve high conversion rates and minimize side reactions. researchgate.netresearchgate.net

Table 1: Examples of Michael Acceptors and Catalysts for Thiol Derivatization

| Michael Acceptor Class | Specific Example | Catalyst Type | Specific Catalyst Example |

| Acrylates | Methyl acrylate | Tertiary Amine | Triethylamine (TEA) |

| Maleimides | N-Phenylmaleimide | Phosphine | Dimethylphenylphosphine (DMPP) |

| Vinyl Sulfones | Phenyl vinyl sulfone | Tertiary Amine | 4-Dimethylaminopyridine (DMAP) |

| Enones | Methyl vinyl ketone | Strong Base | Sodium Hydroxide |

Thiol-Alkene Co-oxidation Reactions

In the presence of oxygen and an alkene, this compound can undergo co-oxidation reactions. These processes are often initiated by light or radical initiators and proceed through complex mechanisms involving radical intermediates. The specific pathway and resulting products are highly dependent on the reaction conditions and the nature of the reactants, particularly whether an Electron Donor-Acceptor (EDA) complex or a Thiol-Oxygen Co-oxidation (TOCO) complex is formed.

Visible light can promote the reaction between thiols and alkenes through the formation of an Electron Donor-Acceptor (EDA) complex, often without the need for a photocatalyst. acs.orgnih.gov In this mechanism, an electron donor (the thiol or its corresponding disulfide) and an electron acceptor (the alkene) form a weak ground-state aggregate. nih.gov Upon light irradiation, this complex is excited, facilitating a single-electron transfer (SET) to generate radical ions. nih.govrsc.org

Specifically, the disulfide of this compound could form an EDA complex with an aromatic alkene like styrene. nih.gov Photo-irradiation of this complex would lead to the formation of a carbo-radical and a thiyl radical. nih.gov These reactive intermediates can then proceed through various pathways. For instance, in the presence of oxygen and a hydrogen source (like water), this can lead to the formation of β-hydroxysulfides. acs.org This pathway is particularly favored when an aromatic unit is present on the disulfide, which helps stabilize the EDA complex. acs.orgresearchgate.net

The Thiol-Oxygen Co-oxidation (TOCO) process represents another pathway in the co-oxidation of thiols and olefins. researchgate.net This mechanism is central to the classic "thiol-ene" reaction initiated by radical species. wikipedia.org In the TOCO mechanism, the thiol (RSH) reacts with molecular oxygen, particularly in the presence of initiators, to form a thiyl radical (RS•) and superoxide (B77818) radical anion (O₂•⁻). researchgate.netnih.gov

The generated thiyl radical from this compound can then add to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org This radical can subsequently react with molecular oxygen to form a peroxyl radical, leading to a variety of oxidized sulfur compounds, or it can abstract a hydrogen from another thiol molecule to propagate the chain reaction, forming a thioether. wikipedia.orgnih.gov While the formation of β-hydroxysulfides can occur via this pathway, direct reaction through a TOCO complex has been reported to give lower yields compared to the EDA complex pathway under certain visible-light-promoted conditions. acs.orgnih.gov

Functionalization of the Indene Ring System

Beyond the reactivity of the thiol group, the indene core of this compound offers opportunities for further functionalization. Both the aromatic benzene (B151609) ring and the saturated five-membered ring can be targeted for chemical modification.

The benzene portion of the indene ring system is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction for modifying aromatic compounds. wikipedia.org The outcome of this reaction is directed by the existing substituents on the ring. In this compound, the primary directing group is the methyl group at the 6-position.

The methyl group is an activating group, meaning it increases the rate of reaction by donating electron density to the ring, thereby stabilizing the carbocation intermediate (the sigma complex). libretexts.org It is also an ortho, para-director, guiding the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com For the 6-methyl-substituted indene, the available ortho positions are 5 and 7. The para position is occupied by the fused ring system. Therefore, electrophilic attack is expected to occur predominantly at the C5 and C7 positions. The thiol group, being on the other ring, would have a minimal electronic directing effect on the aromatic ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro- and 7-Nitro- substituted indene-thiol |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 5-Bromo- and 7-Bromo- substituted indene-thiol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 5-Acetyl- and 7-Acetyl- substituted indene-thiol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Sulfonic acid and 7-Sulfonic acid substituted indene-thiol |

The 2,3-dihydro-1H-indene portion of the molecule, which is a cyclopentane (B165970) ring fused to the benzene ring, can also undergo transformations. While the saturated nature of this ring makes it less reactive than the aromatic portion, specific reactions can be employed to modify it.

One potential transformation is dehydrogenation. Under appropriate catalytic conditions (e.g., using a palladium catalyst), the 2,3-dihydro-indene ring can be oxidized to form the corresponding fully aromatic 6-methyl-1H-indene-1-thiol. This would create a conjugated π-system across both rings, significantly altering the molecule's electronic and chemical properties.

Furthermore, under radical conditions, transformations such as ring expansion or isomerization could potentially occur, although these are typically higher-energy processes. Studies on related methyl indene radicals have shown complex potential energy surfaces involving ring cleavage and rearrangement to form naphthalene-like structures. researchgate.net While less common for synthetic applications, such transformations highlight the underlying reactivity of the fused-ring system under specific energetic conditions.

Rearrangement Reactions Involving Indene-Thiol Scaffolds

While specific research on the rearrangement reactions of this compound is not extensively documented in publicly available literature, the chemical literature provides insights into several types of rearrangement reactions that could potentially occur with indene-thiol scaffolds under specific conditions. These reactions, which involve the migration of atoms or groups within the molecule, can lead to significant structural reorganization. The reactivity of the thiol group and the cyclic indene framework are key determinants of the types of rearrangements that might be observed.

Several named reactions are of particular relevance when considering the potential transformations of indene-thiol derivatives. These include the Pummerer rearrangement, the Smiles and Truce-Smiles rearrangements, and acid-catalyzed rearrangements analogous to the Wagner-Meerwein rearrangement. Each of these proceeds through distinct mechanisms and results in unique structural motifs.

Pummerer Rearrangement

The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent, typically an anhydride (B1165640) like acetic anhydride. wikipedia.orgtcichemicals.comchemeurope.com For a substrate such as this compound, this would first necessitate the oxidation of the thiol to the corresponding sulfoxide.

The mechanism commences with the acylation of the sulfoxide oxygen, which enhances the leaving group ability of the oxygen-containing moiety. Subsequent elimination, often facilitated by a base, generates a transient thionium (B1214772) ion intermediate. Nucleophilic attack on this electrophilic species by the acetate (B1210297) (or another nucleophile present in the reaction mixture) at the α-carbon leads to the final α-acyloxy thioether product. youtube.com

Table 1: Key Aspects of the Pummerer Rearrangement

| Feature | Description |

|---|---|

| Starting Material | Alkyl sulfoxide |

| Reagent | Acetic anhydride (or other activators) |

| Key Intermediate | Thionium ion |

| Product | α-Acyloxy thioether |

Smiles and Truce-Smiles Rearrangements

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile displaces a substituent on an aromatic ring. wikipedia.org In the context of an indene-thiol scaffold, a variant of this reaction could be envisioned if the thiol were part of a side chain attached to the indene ring, which itself would need to be activated by a potent electron-withdrawing group.

A more plausible scenario for the indene-thiol framework might involve the Truce-Smiles rearrangement . This variant does not require the aromatic ring to be activated by electron-withdrawing groups, provided a sufficiently strong nucleophile, such as one generated by an organolithium reagent, is used. wikipedia.org The reaction proceeds via an intramolecular nucleophilic attack of the thiolate onto the aromatic ring, leading to a rearranged product. A radical-mediated version of the Smiles rearrangement has also been reported. wikipedia.orgnih.gov

Table 2: Comparison of Smiles and Truce-Smiles Rearrangements

| Rearrangement | Aromatic Ring Requirement | Nucleophile Strength | Key Step |

|---|---|---|---|

| Smiles | Activated by electron-withdrawing groups | Moderate | Intramolecular SNAr |

| Truce-Smiles | No activation required | Strong (e.g., organolithium) | Intramolecular nucleophilic attack |

Acid-Catalyzed Skeletal Rearrangements

Acid-catalyzed rearrangements are a hallmark of cyclic systems, particularly those that can form stabilized carbocation intermediates. The Wagner-Meerwein rearrangement is a classic example, involving the 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocationic center, resulting in a more stable carbocation and often leading to a rearranged carbon skeleton. wikipedia.orglibretexts.orglscollege.ac.in

In the case of this compound, protonation of the thiol group under strongly acidic conditions could lead to the loss of hydrogen sulfide, generating a secondary carbocation at the C1 position of the indene ring. This carbocation could then undergo a Wagner-Meerwein type of rearrangement. For instance, a hydride shift from the adjacent C2 position would lead to a more stable tertiary carbocation, if such a shift is sterically and electronically favorable. Alternatively, rearrangement of the five-membered ring itself could occur to alleviate ring strain, a phenomenon observed in the acid-catalyzed cyclialkylation of arylpentanols to form dihydroindene derivatives. researchgate.net The final product would be formed by the loss of a proton or capture of a nucleophile.

Table 3: Potential Steps in an Acid-Catalyzed Rearrangement of an Indene-Thiol Scaffold

| Step | Process | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the thiol group | Sulfonium ion |

| 2 | Elimination of H2S | Carbocation |

| 3 | 1,2-Hydride or Alkyl Shift | Rearranged, more stable carbocation |

| 4 | Deprotonation or Nucleophilic Attack | Rearranged alkene or substituted indane |

It is important to note that the feasibility of these rearrangements for this compound would be highly dependent on the specific reaction conditions, including the nature of the catalyst, solvent, and temperature. Further experimental investigation is necessary to fully elucidate the rearrangement pathways available to this particular indene-thiol scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methyl 2,3 Dihydro 1h Indene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. uq.edu.au For a molecule like 6-methyl-2,3-dihydro-1H-indene-1-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The methyl group would produce a singlet, while the aliphatic protons of the five-membered ring, including the proton attached to the carbon bearing the thiol group (C1), would exhibit complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Ten distinct signals would be expected, corresponding to the aromatic carbons, the aliphatic carbons of the indane core, the methyl carbon, and the carbon atom bonded to the sulfur (C1). The chemical shift of C1 would be significantly influenced by the electronegative sulfur atom.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the structural elucidation of this compound.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| 1 | ~4.0 - 4.5 | ~45 - 50 | Multiplet |

| 2 | ~2.0 - 2.8 | ~30 - 35 | Multiplet |

| 3 | ~2.7 - 3.2 | ~35 - 40 | Multiplet |

| 4 | ~7.0 - 7.2 | ~125 - 128 | Singlet |

| 5 | ~6.9 - 7.1 | ~128 - 132 | Doublet |

| 6 | - | ~135 - 140 | - |

| 6-CH₃ | ~2.3 | ~20 - 22 | Singlet |

| 7 | ~7.0 - 7.2 | ~120 - 125 | Doublet |

| 3a | - | ~140 - 145 | - |

| 7a | - | ~145 - 150 | - |

| SH | ~1.5 - 2.0 | - | Broad Singlet |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

To confirm the assignments from 1D NMR and to understand the spatial relationships and connectivity between atoms, advanced 2D NMR techniques are employed. sigmaaldrich.com These methods are crucial for analyzing the conformation and dynamics of the five-membered ring. webqc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be used to trace the connectivity of the aliphatic protons in the dihydroindene ring, for example, showing correlations between the proton at C1, the two protons at C2, and the two protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the proton signal around 4.0-4.5 ppm to the carbon signal at 45-50 ppm (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's 3D structure and preferred conformation. For instance, NOESY could reveal the spatial relationship between the proton at C1 and the protons at C7a and C2, helping to define the puckering of the five-membered ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₁₂S. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³²S = 31.972071), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula.

Interactive Table: Exact Mass Calculation for C₁₀H₁₂S

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 164.065971 |

An experimentally determined mass from an HRMS instrument that falls within a narrow tolerance (typically <5 ppm) of 164.0660 provides strong evidence for the C₁₀H₁₂S formula.

When this compound is part of a complex mixture, such as in petroleum fractions or environmental samples, its identification can be challenging. Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) is an ideal technique for such scenarios.

ESI is a soft ionization method that generates ions with minimal fragmentation, preserving the molecular ion for analysis. FT-ICR MS offers unparalleled mass resolution and accuracy, allowing for the separation and identification of thousands of individual compounds in a mixture without prior chromatographic separation. This technique would enable the assignment of the molecular formula C₁₀H₁₂S to a specific peak in the mass spectrum of a complex mixture, even in the presence of numerous other compounds with similar masses.

The detection of thiols by mass spectrometry, particularly using ESI, can sometimes be hampered by their poor ionization efficiency. To overcome this, derivatization strategies are often employed to modify the thiol group, enhancing its detectability. These strategies typically involve attaching a tag that is easily ionizable or provides a characteristic fragmentation pattern.

Common derivatization approaches applicable to this compound include:

Alkylation with Iodoacetamide (IAM) or Iodoacetic Acid (IAA): These reagents react specifically with the thiol group to form a stable thioether linkage. The resulting derivative often shows improved ionization efficiency in ESI-MS.

Reaction with Maleimides: Reagents containing a maleimide (B117702) group, such as N-ethylmaleimide (NEM), react selectively with thiols via a Michael addition. These tags can be designed to carry a permanent positive charge, significantly boosting the signal in positive-ion mode MS.

Labeling with Selenium Reagents: Novel reagents like N-(phenylseleno)phthalimide can selectively label thiols. The presence of selenium, with its unique isotopic pattern, provides a distinct signature in the mass spectrum, facilitating the identification of thiol-containing compounds. bg.ac.rs

By employing these derivatization techniques, the sensitivity and selectivity of MS analysis for this compound can be dramatically improved, enabling its detection and quantification even at trace levels.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide confirmatory evidence for key structural features, including the thiol group, the aromatic ring, and the aliphatic portions of the indene (B144670) structure.

The FT-IR spectrum is particularly useful for identifying the characteristic stretching vibration of the S-H bond in the thiol group. This peak is typically observed in the region of 2550-2600 cm⁻¹ and is often weak but sharp. The presence of the aromatic ring gives rise to several distinct bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl group and the dihydroindene ring are expected in the 2850-2960 cm⁻¹ range. researchgate.net

Raman spectroscopy complements FT-IR analysis. The S-H stretch is also visible in Raman spectra, and the symmetric vibrations of the aromatic ring often produce strong Raman signals, providing further structural confirmation. Preliminary characterization of related indene derivatives has been successfully performed using these spectroscopic methods. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound This table presents hypothetical data based on established group frequencies.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |

| 3020-3080 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 2550-2600 | S-H Stretch | Thiol |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1370-1470 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 690-900 | C-H Bend (out-of-plane) | Aromatic (Substitution Pattern) |

Chromatographic Methods for Purity and Isomer Separation

Chromatography is the cornerstone for assessing the purity of this compound and for separating its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. This method allows for the separation of the main compound from synthesis-related impurities or degradation products. nih.gov Purity is determined by calculating the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. rsc.org The development of HPLC methods with various detection systems can provide a clear profile of a compound's purity. nih.gov

Table 2: Representative HPLC Method for Purity Analysis This table presents a hypothetical analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Table 3: Sample Purity Data from HPLC Analysis This table presents hypothetical data.

| Peak ID | Retention Time (min) | Area (%) | Identity |

| 1 | 4.5 | 0.25 | Impurity 1 |

| 2 | 8.9 | 99.60 | This compound |

| 3 | 10.1 | 0.15 | Impurity 2 |

Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile compounds like thiols. It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification or a flame photometric detector (FPD) for sulfur-selective detection. wur.nl The analysis of thiols by GC can sometimes be challenging due to their reactivity and potential for poor peak shape (tailing). nih.govnih.gov Derivatization can be employed to improve chromatographic behavior. nih.gov The retention time and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound. phytojournal.com

Table 4: Representative GC Method and Purity Data This table presents a hypothetical analysis.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Hypothetical Retention Time | 12.3 minutes |

| Calculated Purity | >99% (by area normalization) |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers, (R) and (S). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a critical measure of its optical purity. heraldopenaccess.us This is typically achieved using HPLC with a chiral stationary phase (CSP). Columns such as those based on polysaccharide derivatives (e.g., Daicel Chiralpak) are effective for separating a wide range of chiral compounds, including indane derivatives. mdpi.comuma.es The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 5: Representative Chiral HPLC Method and Enantiomeric Excess Calculation This table presents a hypothetical analysis based on methods for similar compounds. mdpi.com

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (95:5) |

| Flow Rate | 0.8 mL/min |

| Detector | UV at 254 nm |

Sample Calculation for Enantiomeric Excess (ee):

Retention Time of (R)-enantiomer: 10.2 min (Area = 98.5)

Retention Time of (S)-enantiomer: 11.5 min (Area = 1.5)

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 = [ (98.5 - 1.5) / (98.5 + 1.5) ] x 100 = 97%

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is the definitive method for analyzing the solid-state structure of crystalline materials. It provides information on the atomic arrangement, crystal packing, and absolute configuration. researchgate.net

Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline form of a material. nih.gov It can identify different crystalline phases (polymorphs), assess sample purity, and confirm the crystalline nature of a solid sample. The resulting diffractogram is a unique fingerprint for a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

Single-Crystal X-ray Diffraction (SCXRD), when a suitable single crystal can be grown, provides the most detailed structural information. mdpi.com It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. For a chiral compound like this compound, SCXRD analysis of an enantiomerically pure crystal can unambiguously determine its absolute configuration (R or S).

Table 6: Hypothetical Powder X-ray Diffraction (PXRD) Peak List This table presents hypothetical data.

| Position [°2θ] | Relative Intensity (%) |

| 8.5 | 45 |

| 12.1 | 100 |

| 15.3 | 60 |

| 17.0 | 85 |

| 20.8 | 70 |

| 24.5 | 55 |

Table 7: Hypothetical Single-Crystal Crystallographic Data This table presents plausible data for a representative organic molecule.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 6.12 |

| c (Å) | 9.31 |

| β (°) ** | 105.2 |

| Volume (ų) ** | 469.3 |

| Z (molecules/unit cell) | 2 |

Following a comprehensive search for scholarly and scientific data, it has been determined that there are no specific theoretical and computational investigation papers published that focus solely on the chemical compound “this compound.” The search yielded results for related but distinct molecules, such as derivatives of indene and other thiols, as well as general computational chemistry methodologies.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" without resorting to speculation or presenting data from unrelated compounds, which would violate the core requirements of accuracy and focus. The detailed research findings, data tables, and specific analyses requested in the outline (DFT studies, predicted spectroscopic parameters, molecular orbital analysis, and reaction mechanism elucidation) are contingent on the existence of dedicated research for this particular compound, which could not be located in the available scientific literature.

Theoretical and Computational Investigations of 6 Methyl 2,3 Dihydro 1h Indene 1 Thiol

Conformational Analysis and Stereochemical Prediction

Conformational analysis is a critical aspect of theoretical chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For 6-methyl-2,3-dihydro-1H-indene-1-thiol, this analysis focuses on the puckering of the five-membered cyclopentane (B165970) ring fused to the benzene (B151609) ring and the orientation of the thiol substituent. Due to the fusion with the rigid benzene ring, the five-membered ring is not planar and typically adopts one of two low-energy conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry).

In the context of the 2,3-dihydro-1H-indene (indane) core, computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are employed to calculate the potential energy surface. These calculations help identify the most stable conformers by minimizing the molecule's energy with respect to its geometric parameters. The position of the thiol group at the C1 carbon, which is a stereocenter, introduces further complexity. The thiol group can exist in pseudo-axial or pseudo-equatorial orientations relative to the puckered ring.

The presence of the C1 stereocenter means the compound exists as a pair of enantiomers: (R)-6-methyl-2,3-dihydro-1H-indene-1-thiol and (S)-6-methyl-2,3-dihydro-1H-indene-1-thiol. Computational stereochemical prediction involves modeling both enantiomers to determine their structural and energetic properties. Quantum chemical calculations can predict spectroscopic properties, such as optical rotation, which are essential for characterizing the individual stereoisomers.

The relative stability of different conformers is determined by a combination of factors, including torsional strain from eclipsing C-H bonds, steric hindrance between substituents, and stabilizing hyperconjugative interactions. For instance, a pseudo-equatorial orientation of the thiol group is often favored to minimize steric clash with the rest of the molecule. Computational models provide quantitative data on these energy differences.

Table 1: Hypothetical Conformational Energy Profile for this compound. This table illustrates the kind of data generated from computational conformational analysis, showing the calculated relative energies for potential stable conformers. The pseudo-equatorial orientation on an envelope conformation is typically the most stable state.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking for Ligand-Receptor Interactions (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govprotoqsar.com This approach is predicated on the principle that the activity of a molecule is directly related to its structural, physicochemical, and electronic properties. jocpr.com For a series of analogs of this compound, a QSAR study would proceed through several key methodological steps:

Data Set Assembly: A dataset of structurally similar compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is collected. This set is typically divided into a "training set" for model development and a "test set" for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These numerical values represent different aspects of the molecular structure, categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., molecular shape, volume). Common descriptors include LogP (hydrophobicity), polar surface area (PSA), molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies.

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with biological activity (dependent variable). protoqsar.com

Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed. Internal validation (e.g., cross-validation) and external validation using the test set are performed to ensure the model is not overfitted and can accurately predict the activity of new, untested compounds. jocpr.com

Table 2: Example Data for a QSAR Study of Indene-1-thiol Analogs. This table shows a hypothetical dataset used for QSAR modeling, linking calculated molecular descriptors to measured biological activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the active site of a target macromolecule (the receptor, e.g., a protein or enzyme). iaanalysis.comwikipedia.org The methodology provides atomic-level insight into ligand-receptor interactions. nih.gov The process involves two main components: a search algorithm and a scoring function. nih.govresearchgate.net

System Preparation: High-resolution 3D structures of both the receptor and the ligand are required. Receptor structures are typically obtained from crystallographic databases like the Protein Data Bank (PDB). The ligand structure is generated and its energy is minimized. Water molecules and co-ligands are often removed from the receptor's binding site.

Search Algorithm and Posing: The search algorithm systematically explores the conformational space of the ligand within the defined binding site of the receptor. researchgate.net It generates a large number of possible binding poses by rotating and translating the ligand. Algorithms can be systematic, stochastic (e.g., Monte Carlo, genetic algorithms), or deterministic. researchgate.net

Scoring and Ranking: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the ligand-receptor complex. nih.gov A lower (more negative) score typically indicates a more favorable binding interaction. wikipedia.org These functions approximate key energetic contributions such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy. The poses are then ranked, and the top-ranked pose is predicted as the most likely binding mode.

Interaction Analysis: The best-ranked poses are analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and specific amino acid residues in the receptor's active site. This information is crucial for understanding the mechanism of action and for guiding rational drug design.

Table 3: Sample Output from a Molecular Docking Simulation. This table presents hypothetical results from docking this compound into a receptor active site, showing binding energies and the specific amino acid interactions that stabilize the complex.

6 Methyl 2,3 Dihydro 1h Indene 1 Thiol As a Synthon in Organic Synthesis Research

Role in the Construction of Complex Organosulfur Scaffolds

The thiol functionality in 6-methyl-2,3-dihydro-1H-indene-1-thiol is a key handle for the synthesis of intricate organosulfur compounds. Organosulfur molecules are significant in pharmaceuticals, materials science, and natural products. researchgate.netnih.govjmchemsci.com The nucleophilic nature of the thiol group allows for a variety of carbon-sulfur bond-forming reactions, leading to the creation of more complex structures.

Key reactions for building organosulfur scaffolds from indanethiols include:

Thioetherification: The most direct application is the formation of thioethers through reactions with alkyl halides, tosylates, or other electrophiles. nih.govacsgcipr.orgadcmastuana.org These reactions are fundamental in linking the indene (B144670) core to other molecular fragments.

Michael Addition: The thiol can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a reliable method for forming C-S bonds and introducing further functionality.

Thiol-Ene "Click" Reaction: This highly efficient and atom-economical reaction involves the radical-mediated addition of the thiol across a double bond, providing a powerful tool for polymer synthesis and bioconjugation. researchgate.netbohrium.commdpi.com

The following table illustrates potential reactions for scaffold construction:

| Reaction Type | Reactant | Product | Potential Application |

| S | Benzyl Bromide | 1-(Benzylthio)-6-methyl-2,3-dihydro-1H-indene | Synthesis of bioactive molecules |

| Michael Addition | Methyl Acrylate | Methyl 3-((6-methyl-2,3-dihydro-1H-inden-1-yl)thio)propanoate | Elaboration into complex side chains |

| Thiol-Ene Reaction | 1-Octene | 1-((Octyl)thio)-6-methyl-2,3-dihydro-1H-indene | Surface modification, polymer synthesis |

Stereocontrol in Synthetic Pathways Utilizing the Indene-Thiol Core

The C1 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The ability to control this stereochemistry is crucial in the synthesis of chiral drugs and other biologically active molecules, where often only one enantiomer exhibits the desired activity. wikipedia.org

Strategies for achieving stereocontrol include:

Asymmetric Synthesis: The thiol can be introduced enantioselectively from a prochiral precursor, 6-methyl-2,3-dihydro-1H-inden-1-one, using chiral reducing agents or catalysts.

Chiral Resolution: A racemic mixture of the thiol can be separated into its constituent enantiomers through derivatization with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. youtube.com

Stereospecific Reactions: Once the chiral center is established, its configuration can be maintained or inverted under carefully controlled reaction conditions, allowing for the synthesis of a range of stereochemically defined products. nih.govmdpi.com

The table below outlines different approaches to stereocontrol:

| Approach | Method | Outcome | Relevance |

| Asymmetric Reduction | Reduction of 6-methyl-2,3-dihydro-1H-inden-1-one with a chiral borane (B79455) reagent | Enantiomerically enriched 6-methyl-2,3-dihydro-1H-inden-1-ol (precursor to the thiol) | Direct access to a specific enantiomer |

| Diastereoselective Alkylation | Reaction of the enolate of a chiral ester with a derivative of the indene core | Diastereomerically enriched product | Introduction of chirality via a chiral auxiliary |

| Kinetic Resolution | Enzymatic acylation of the racemic thiol | Separation of enantiomers based on different reaction rates | Access to both enantiomers |

Development of Novel Reaction Methodologies Exploiting Thiol Reactivity

The unique electronic and steric properties of the indene-thiol core can be exploited to develop novel synthetic methodologies. The thiol group can participate in a variety of catalytic cycles and radical processes, opening avenues for new chemical transformations.

Areas for the development of novel reactions include:

Organocatalysis: The thiol can be used as an organocatalyst, for example, in Michael additions or aldol (B89426) reactions, where it can activate the substrate through the formation of a transient thioiminium ion.

Transition Metal Catalysis: The thiol can serve as a ligand for transition metals, influencing the reactivity and selectivity of catalytic processes such as cross-coupling reactions. mdpi.com The sulfur atom can also be the site of metal-catalyzed functionalization. mdpi.com

Photoredox Catalysis: Thiol-ene reactions can be initiated by visible light using photoredox catalysts, offering a milder and more sustainable alternative to traditional radical initiation methods. mdpi.com

This table summarizes potential novel reaction methodologies:

| Methodology | Catalyst/Reagent | Transformation | Significance |

| Organocatalysis | Proline/Thiol | Asymmetric Michael Addition | Metal-free, enantioselective C-C bond formation |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc) | C-S bond formation with aryl halides | Synthesis of aryl thioethers |

| Visible-Light Photoredox Catalysis | Ru(bpy) | Thiol-ene addition to unactivated alkenes | Mild and efficient C-S bond formation under green conditions |

Green Chemistry Perspectives in Its Synthetic Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.comjocpr.comjddhs.comijierm.co.in The synthesis and application of this compound can be approached from a green chemistry perspective.

Green chemistry considerations include:

Renewable Feedstocks: The indene scaffold can potentially be derived from renewable sources such as lignin, a complex polymer found in wood. kit.edu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Thiol-ene "click" reactions are excellent examples of atom-economical processes.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives such as water, supercritical CO₂, or bio-based solvents. mdpi.com

Catalysis: The use of catalytic processes is preferred over stoichiometric reagents as they are more efficient and generate less waste.

The following table highlights key green chemistry metrics in the context of the synthon's application:

| Green Chemistry Principle | Application in Synthesis/Use of the Synthon | Potential Impact |

| Prevention | Designing synthetic routes with fewer steps and higher yields | Reduced waste generation |

| Atom Economy | Utilizing addition reactions like the thiol-ene reaction | Maximized incorporation of starting materials into the product |

| Less Hazardous Chemical Syntheses | Employing non-toxic catalysts and solvents | Minimized environmental and health impacts |

| Use of Renewable Feedstocks | Sourcing the indene core from biomass | Reduced reliance on fossil fuels |

Q & A

What are the recommended synthetic strategies for 6-methyl-2,3-dihydro-1H-indene-1-thiol, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

Synthesis of this compound can be inferred from analogous dihydroindene derivatives. For example, the synthesis of 2-methylallyl 6-trifluoromethyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate () involves starting with a dihydroindenone precursor and functionalizing it via nucleophilic substitution or thiolation. To introduce the thiol group, a Mitsunobu reaction or thiol-disulfide exchange under inert conditions (e.g., N₂ atmosphere) may be employed. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., Pd or Cu) critically impact regioselectivity and yield. For reproducibility, monitor intermediates via TLC and optimize purification using column chromatography with gradients (e.g., hexane/ethyl acetate) .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic

Methodological Answer:

Characterization should combine spectroscopic and computational methods:

- ¹H/¹³C NMR : Identify proton environments (e.g., diastereotopic protons in the dihydroindene ring) and sulfur-induced deshielding effects. Compare with 6-methyl-2,3-dihydroinden-1-one ( ) to track thiol substitution shifts .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict vibrational modes (IR) and electronic transitions (UV-Vis) .

- X-ray Crystallography : If single crystals are obtainable, resolve bond angles and dihedral angles (e.g., as in for a related dihydroindene derivative) .

What experimental approaches address contradictory spectroscopic data in thiol-containing dihydroindene derivatives?

Level: Advanced

Methodological Answer:

Contradictions in NMR or IR data often arise from dynamic processes (e.g., tautomerism) or solvent effects. For instance, reports a ketone/enol ratio (0.5:1) in ¹H NMR due to keto-enol tautomerism. To resolve such issues:

- Variable Temperature NMR : Perform experiments from 25°C to −40°C to slow exchange processes and isolate individual tautomers .

- Solvent Screening : Compare DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) to assess hydrogen bonding or aggregation effects.

- Isotopic Labeling : Introduce deuterium at the thiol group to decouple spin-spin interactions .

How can the reactivity of the thiol group in this compound be systematically studied for functionalization?

Level: Advanced

Methodological Answer:

The thiol group’s nucleophilicity allows for alkylation, arylation, or oxidation. Design experiments as follows:

- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF). Monitor regioselectivity via LC-MS .

- Oxidation to Disulfide : Use H₂O₂ or I₂ in ethanol; quantify disulfide formation via Raman spectroscopy (S–S stretch at ~500 cm⁻¹).

- Protection/Deprotection : Employ tert-butylthiol protecting groups for orthogonal functionalization of other sites .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH (e.g., 7–10) .

What computational tools predict the biological activity of derivatives of this compound?

Level: Advanced

Methodological Answer:

Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to target proteins (e.g., enzymes with cysteine-active sites). For example:

- Docking Studies : Use PDB structures (e.g., 6ZM in ) to model interactions between the thiol group and catalytic residues .

- QSAR Models : Train models on thiourea derivatives () to correlate substituent effects (e.g., logP, Hammett σ) with activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatic metabolism via CYP450 isoforms) .

How do steric and electronic effects of the methyl group influence the compound’s stability and reactivity?

Level: Advanced

Methodological Answer:

The methyl group at position 6 introduces steric hindrance and electron-donating effects:

- Steric Effects : Compare reaction rates of 6-methyl vs. unsubstituted analogs in nucleophilic substitutions. Use X-ray data (e.g., ) to quantify steric parameters (e.g., A-values) .

- Electronic Effects : Conduct Hammett studies by synthesizing analogs with electron-withdrawing/donating groups. Monitor reaction rates (e.g., thiol oxidation) via UV kinetics .

- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds (>200°C for similar compounds, as in ) .

What analytical challenges arise in quantifying trace impurities in this compound?

Level: Advanced

Methodological Answer:

Impurity profiling requires high-resolution techniques:

- HPLC-MS/MS : Use C18 columns (3.5 µm particle size) with ESI+ mode to separate and identify byproducts (e.g., disulfides or oxidized species). Calibrate against reference standards (e.g., ’s 6-Methyl-2,3-quinoxalinedithiol) .

- GC-FID : Quantify volatile impurities (e.g., residual solvents) with a DB-5MS column and splitless injection.

- NMR qNMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.